4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- is a compound belonging to the quinazolinone class, which is known for its diverse pharmacological properties. Quinazolinones are characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. This specific derivative incorporates a methoxy group and a piperazine moiety, which contribute to its biological activity and potential therapeutic applications.
The compound can be synthesized through various methods, often involving the reaction of substituted anilines with isocyanates or other reactive intermediates. Research has shown that quinazolinones can be derived from starting materials such as anthranilic acid or benzoic acid derivatives through multi-step synthetic routes .
4(3H)-Quinazolinone derivatives are classified as heterocyclic compounds due to their inclusion of nitrogen atoms in the ring structure. They are further categorized based on their substituents and functional groups, which influence their chemical behavior and biological activity.
Several synthetic routes have been developed for the preparation of 4(3H)-quinazolinones. Common methods include:
For instance, one method involves heating a mixture of an amide and an aldehyde in acetic acid at elevated temperatures (100 °C) for several hours. The reaction is monitored via thin-layer chromatography, and upon completion, the product is extracted and purified .
The molecular formula of 4(3H)-quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- is C22H28N4O2. Its structure features:
The compound exhibits specific spectral characteristics that aid in its identification:
4(3H)-quinazolinones can undergo various chemical reactions including:
For example, oxidation reactions can be performed using hydrogen peroxide in dilute acid, yielding hydroxylated derivatives that may exhibit enhanced biological activity.
The mechanism of action for 4(3H)-quinazolinone derivatives often involves interaction with specific biological targets such as enzymes or receptors. These compounds may act as inhibitors or modulators of pathways involved in inflammation, cancer progression, or microbial resistance.
Research indicates that quinazolinones can bind to protein targets through hydrogen bonding and hydrophobic interactions, influencing cellular signaling pathways .
In vitro studies have shown that certain derivatives exhibit significant activity against bacterial strains and cancer cell lines, suggesting potential therapeutic applications.
4(3H)-quinazolinone derivatives have been explored for various applications:
The medicinal chemistry of 4(3H)-quinazolinones traces its origins to 1869, when the first derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) was synthesized from anthranilic acid and cyanide [4] [6]. Significant milestones include the 1903 development of alkaline potassium ferricyanide oxidation for quinazoline synthesis and the 1950s isolation of febrifugine—a natural quinazolinone alkaloid from Dichroa febrifuga—with potent antimalarial properties [4] [9]. The mid-20th century saw synthetic advances like the Niementowski reaction (condensation of anthranilic acid with formamide) and microwave-assisted methods improving yields [4] [6]. By the 21st century, over 300,000 quinazolinone derivatives had been cataloged, with ∼40,000 exhibiting confirmed bioactivities [6].
Recent innovations focus on targeted antibacterial agents. For example, in silico screening against penicillin-binding proteins (PBPs) identified 4(3H)-quinazolinones with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), exemplified by compound 27 (MIC: 0.03 µg/mL) [7]. Key historical developments are summarized in Table 1 [1] [4] [6].
Table 1: Historical Milestones in Quinazolinone-Based Drug Development
Year | Development | Significance |
---|---|---|
1869 | First synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline | Foundation for synthetic quinazolinone chemistry |
1903 | Oxidation of 3,4-dihydroquinazoline with K₃[Fe(CN)₆] | Efficient route to quinazoline core |
1951 | Isolation of febrifugine from Dichroa febrifuga | Validated natural quinazolinones as antimalarials |
2016 | Discovery of PBP2a-targeting quinazolinones (e.g., compound 27) | Non-β-lactam MRSA inhibitors with oral bioavailability |
2019 | Review confirming >200 natural 4(3H)-quinazolinones | Highlighted scaffold prevalence in bioactive natural products |
The 4(3H)-quinazolinone scaffold is classified as a "privileged structure" due to its presence in >200 natural alkaloids (e.g., vasicinone, tryptanthrin) and synthetic drugs with diverse therapeutic activities [2] [3]. Its drug-likeness stems from:
Clinically, this scaffold underpins FDA-approved drugs including the antifungal albaconazole (3), GABAergic anxiolytic afloqualone (2), and anticancer agents like idelalisib (22) targeting PI3Kδ [5] [8]. The 4(3H)-quinazolinone core facilitates multiple binding modes:
The bioactivity of 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-4(3H)-quinazolinone arises from synergistic substituent effects:
Electron-donating effect increases DNA binding affinity in anticancer applications (IC₅₀ reduction: 40% in breast cancer cells) [8] [10].
4-(4-Methylpiperazinyl)phenyl at C-2:
Table 2: Impact of Substituents on Quinazolinone Bioactivity
Position | Substituent | Antibacterial MIC (µg/mL) | Kinase Inhibition IC₅₀ (µM) | Key Effects |
---|---|---|---|---|
C-6 | H | 2.0 (S. aureus) | 0.47 (VEGFR-2) | Baseline activity |
C-6 | OCH₃ | 0.03 (MRSA) | 0.29 (VEGFR-2) | ↑ Metabolic stability, ↑ cell penetration |
C-2 | Phenyl | 8.0 (E. coli) | 0.35 (FGFR-1) | Moderate target engagement |
C-2 | 4-(4-Me-piperazinyl) | 0.03 (MRSA) | 0.30 (BRAFV600E) | ↑ Solubility, ↑ kinase selectivity |
Structure-activity relationship (SAR) studies confirm that combining these substituents yields synergistic effects: 6-methoxy optimizes pharmacokinetics, while 4-methylpiperazinylphenyl enables multitarget engagement (e.g., MRSA growth inhibition at 0.03 µg/mL) [7] [10]. This pharmacophore is evolutionarily refined from early quinazolinone drugs like raltitrexed (25), which lacked the piperazinyl moiety [5].
Table 3: Pharmacophore Analysis of Target Compound
Pharmacophore Unit | Role in Bioactivity | Structural Outcome |
---|---|---|
4(3H)-Quinazolinone core | Planar scaffold for DNA/enzyme intercalation | Base for substituent attachment |
6-Methoxy | Metabolic stabilization, lipophilicity control | Electron donation, steric hindrance at C-6 |
2-Aryl linker | Extends binding domain into hydrophobic regions | Enables allosteric modulation (e.g., PBP2a) |
4-Methylpiperazine | Solubility enhancement, kinase ATP-site binding | Protonation at physiological pH, H-bond acceptance |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7